4-(3-bromophenyl)-3-methyl-1H-pyrazole
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Overview
Description
4-(3-bromophenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a bromine atom on the phenyl ring and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to interact with a variety of biological targets, including enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s known that pyrazole derivatives can inhibit ache activity, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced survival organisms .
Biochemical Pathways
Pyrazole derivatives have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect various cellular components .
Result of Action
Pyrazole derivatives have been associated with a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromobenzaldehyde hydrazone. This intermediate is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, biaryl compounds, and other heterocyclic derivatives.
Scientific Research Applications
4-(3-bromophenyl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, agrochemicals, and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-1H-pyrazole
- 4-(4-bromophenyl)-3-methyl-1H-pyrazole
- 3-(4-bromophenyl)-1H-pyrazole
Uniqueness
4-(3-bromophenyl)-3-methyl-1H-pyrazole is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
IUPAC Name |
4-(3-bromophenyl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKHUPLQRIDXKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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